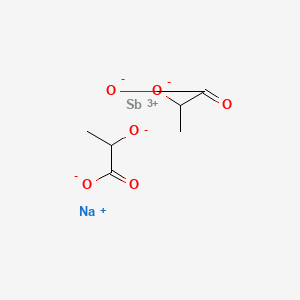

Sodium antimony lactate

説明

特性

CAS番号 |

68083-87-4 |

|---|---|

分子式 |

C6H8NaO6Sb |

分子量 |

320.87 g/mol |

IUPAC名 |

sodium;antimony(3+);2-oxidopropanoate |

InChI |

InChI=1S/2C3H5O3.Na.Sb/c2*1-2(4)3(5)6;;/h2*2H,1H3,(H,5,6);;/q2*-1;+1;+3/p-2 |

InChIキー |

SGZLDJXNIGOLOV-UHFFFAOYSA-L |

正規SMILES |

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Sb+3] |

製品の起源 |

United States |

準備方法

Direct Reaction of Antimony Trichloride with Sodium Lactate

One established method involves reacting antimony trichloride with sodium lactate or lactic acid in the presence of sodium hydroxide under controlled pH conditions:

- Step 1: Dissolve antimony trichloride in methanol.

- Step 2: Add a solution of sodium hydroxide gradually to maintain pH below 6.3, preferably near 6.0, to avoid precipitation of by-products.

- Step 3: Mix with gluconic acid derivatives or lactic acid derivatives to form the antimony lactate complex.

- Step 4: Heat, cool, and filter the solution.

- Step 5: Add a solvent that preferentially precipitates sodium antimony lactate.

- Step 6: Filter, wash, and dry the precipitate to obtain crude sodium antimony lactate.

- Step 7: Adjust pH carefully to 6.3-6.4 to refine the product.

- Step 8: Repeat precipitation and purification steps to improve purity.

This method emphasizes pH control to prevent formation of unwanted by-products and uses sodium hydroxide as the sodium source, which can be replaced by other sodium derivatives if necessary.

Oxidative Leaching and Purification from Antimony Oxide Ore

A sophisticated industrial method for antimony compound preparation involves:

- Step 1: Crushing antimony oxide ore and leaching with sodium hydroxide solution at ~95 °C with hydrazine hydrate as a reducing agent.

- Step 2: Filtering the leachate and purifying it by adding copper sulfate to remove impurities.

- Step 3: Oxidizing the purified filtrate with hydrogen peroxide at ~82 °C to precipitate sodium antimonate.

- Step 4: Filtering, drying, and recycling the alkali solution for further leaching cycles.

While this method is primarily for sodium antimonate, the principles of leaching, purification, and oxidation are relevant for preparing antimony-lactate complexes by substituting lactate ions in the process.

Chemoenzymatic Synthesis of Lactate Esters Relevant to Sodium Antimony Lactate

Recent research in related lactate ester synthesis provides insights into preparing lactate-based antimony complexes:

- Step 1: Protect the secondary hydroxyl group of lactate using tert-butyldimethylsilyl (TBS) ether.

- Step 2: Hydrolyze the ester in aqueous sodium hydroxide.

- Step 3: Couple the resulting acid with diols such as 1,3-butanediol to form esters.

- Step 4: Remove the protecting group under mild acidic conditions.

- Step 5: Purify by column chromatography to obtain lactate esters.

Though this method targets lactate esters, the knowledge of esterification and hydrolysis reactions can be applied to optimize sodium antimony lactate synthesis, especially in controlling stereochemistry and purity.

Comparative Data Table of Preparation Methods

Key Considerations in Preparation

- pH Control: Maintaining pH below 6.3 during synthesis prevents unwanted precipitation and ensures product stability.

- Temperature: Moderate temperatures (60-95 °C) optimize reaction rates without degrading sensitive compounds.

- Purification: Multiple filtration and solvent precipitation steps are necessary to remove impurities and by-products.

- Recycling: Industrial methods often recycle alkali solutions to improve efficiency and reduce waste.

- Stereochemistry: For related lactate esters, stereochemical purity can be controlled via enzymatic methods, potentially applicable to sodium antimony lactate.

化学反応の分析

Thermal Decomposition

At elevated temperatures (>200°C), sodium antimony lactate undergoes decomposition:

Primary Products :

-

Antimony oxides (Sb₂O₃ or Sb₂O₅)

-

Sodium carbonate (Na₂CO₃)

-

Carbon dioxide (CO₂) and water (H₂O)

Hazardous Byproducts :

Acid-Base Reactions

As a basic salt, sodium antimony lactate reacts with acids to form corresponding antimony salts and lactic acid:

Example Reaction with HCl :

This reactivity is critical in industrial settings where pH adjustments are required for dyeing processes .

Complexation with Dyes (Mordant Action)

In textile dyeing, sodium antimony lactate acts as a mordant by forming stable complexes with dye molecules. The antimony ion (Sb³⁺) binds to hydroxyl or carboxyl groups in dyes, enhancing color fastness.

Mechanism :

-

Coordination : Sb³⁺ binds to dye functional groups (e.g., -OH, -COOH).

-

Crosslinking : The complex adheres to fabric fibers, improving dye retention.

Efficiency Metrics :

| Parameter | Value | Source |

|---|---|---|

| Binding affinity (Sb³⁺) | High (due to +3 charge) | |

| Thermal stability | Stable up to 150°C |

Hydrolysis in Aqueous Media

Sodium antimony lactate hydrolyzes in water, releasing lactic acid and antimony hydroxide:

This reaction is pH-dependent, with faster hydrolysis under acidic conditions .

Key Research Gaps

-

Kinetic Data : Detailed studies on reaction rates for synthesis and decomposition are sparse.

-

Environmental Impact : Limited data on biodegradation or ecotoxicity in aquatic systems.

科学的研究の応用

Treatment of Leishmaniasis

Sodium antimony lactate is used in the treatment of leishmaniasis, a disease caused by protozoan parasites. The compound acts as an effective antileishmanial agent, often utilized in combination therapies to enhance efficacy and reduce toxicity. Research indicates that sodium antimony lactate can be encapsulated in liposomes to improve its therapeutic index and minimize side effects compared to traditional formulations .

Case Study: Liposomal Formulation

- A study demonstrated that liposome-encapsulated sodium antimony lactate significantly increased the drug's activity against leishmaniasis compared to free sodium antimony lactate. The combination therapy exhibited up to 96% clearance of parasitemia in treated subjects .

Role in Cancer Research

Recent studies have explored the potential of sodium antimony lactate in cancer therapy. Its ability to modulate immune responses and influence metabolic pathways has been investigated, particularly regarding its effects on tumor cells and macrophage polarization. For instance, sodium lactate has been shown to promote histone lactylation, which may play a role in gene expression related to tumor proliferation and immune response modulation .

Textile Industry

Sodium antimony lactate is utilized as a dyeing agent in the textile industry due to its ability to enhance color retention and stability. It acts as a mordant, facilitating better adherence of dyes to fabric fibers.

Application Insights:

- The compound's effectiveness in fabric dyeing is attributed to its chemical properties that allow it to interact with both dyes and fibers, resulting in vibrant and long-lasting colors .

Food Preservation

Although sodium lactate (a related compound) is more commonly discussed, sodium antimony lactate's applications in food preservation are noteworthy. It can help inhibit microbial growth and extend the shelf life of perishable goods.

Comparative Efficacy Study:

- In studies comparing sodium lactate with other preservatives, sodium lactate demonstrated superior efficacy in maintaining the quality and freshness of chilled beef by preventing discoloration and spoilage .

Toxicological Considerations

While sodium antimony lactate has beneficial applications, it is essential to consider its toxicological profile. Exposure can lead to irritative symptoms and potential long-term health effects, including impacts on the heart and liver . Therefore, safety protocols must be observed during its handling and application.

作用機序

The mechanism of action of sodium antimony lactate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, it can interact with cellular components, leading to changes in cell function and signaling pathways.

類似化合物との比較

The following table summarizes key differences between antimony lactate and structurally or functionally related compounds:

Key Comparative Analysis

Chemical Structure and Metal Center

- Antimony Lactate : Features antimony (Sb³⁺) coordinated with three lactate anions. The presence of antimony confers toxicity and restricts its use to industrial settings .

- Sodium Lactate : A simple ionic salt with sodium (Na⁺) as the counterion. Its biocompatibility enables food and medical applications .

- Antimony Triacetate : Contains antimony (Sb³⁺) but with acetate ligands instead of lactate, altering its reactivity and solubility .

Toxicity Profiles

- Antimony lactate and triacetate are classified as hazardous due to antimony’s toxicity, requiring strict handling protocols .

- Sodium and ammonium lactates exhibit low toxicity, with sodium lactate approved for intravenous use in metabolic acidosis treatment .

Industrial vs. Biomedical Use

- Antimony lactate’s role in fabric dyeing contrasts sharply with sodium lactate’s dual use in food preservation and medical therapies .

- Ammonium lactate bridges cosmetic and research applications, leveraging lactate’s humectant properties .

Research Findings

- Antimony-Sodium Lactate Interaction : Sodium lactate serves as a carbon source for bacteria capable of reducing antimony (e.g., Sb-reducing bacteria in environmental engineering), highlighting indirect synergies between these compounds .

- Regulatory Divergence : Antimony compounds face stringent regulations (e.g., EPCRA reporting) compared to sodium lactate, which meets USP purity standards for medical use .

生物活性

Sodium antimony lactate (SAL) is a chemical compound composed of sodium, antimony, and lactate ions, with the potential for various biological applications. This article explores its biological activity, mechanisms of action, and implications in medical and therapeutic contexts.

Sodium antimony lactate can be synthesized through various methods that affect its yield and efficiency. Its chemical structure allows for unique interactions with biological systems due to the presence of antimony, which is known for its diverse pharmacological properties. The compound's formula is represented as , indicating the presence of lactate ions that may enhance solubility and cellular uptake in biological environments.

Antimicrobial Activity

Research indicates that sodium antimony lactate may possess antimicrobial properties, making it a candidate for therapeutic applications against specific pathogens. The interaction of antimony compounds with cellular pathways can influence metabolic processes, potentially leading to antimicrobial effects.

Table 1: Potential Biological Activities of Sodium Antimony Lactate

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Anti-parasitic | Potential use in treating parasitic infections | |

| Cytotoxicity | May induce apoptosis in cancer cells |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of sodium antimony lactate against various microbial strains, suggesting its potential as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes was noted as a significant mechanism contributing to its activity.

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of sodium antimony lactate in laboratory settings. These studies often involve high-dose exposure in animal models to extrapolate potential human responses. Results indicated that while there are risks associated with high doses, lower concentrations may be safe and effective for therapeutic uses .

- Clinical Implications : There is ongoing research into the application of sodium antimony lactate in clinical settings, particularly for its role in treating infections caused by resistant strains of bacteria. Its dual action as both a metabolic modulator and an antimicrobial agent positions it as a valuable compound in modern medicine .

Q & A

Q. What are the established synthesis methods for sodium antimony lactate, and how can its purity be validated?

Sodium antimony lactate can be synthesized via sodium sulfide leaching of antimony-containing residues under alkaline conditions, followed by controlled oxidation. For example, antimony extraction from high-arsenic dust involves leaching with sodium sulfide (pH 10–12, 80–90°C, 2–3 hours), followed by air oxidation (1.5 L/min airflow, 60°C) to precipitate antimony compounds . Purity validation requires:

Q. What analytical techniques are critical for characterizing sodium antimony lactate’s structure and stability?

- Nuclear Magnetic Resonance (NMR) : To resolve the coordination environment of Sb³⁺ with lactate ligands (e.g., ¹H and ¹³C NMR for ligand bonding analysis) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures (e.g., decomposition above 200°C) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., carboxylate stretches at ~1600 cm⁻¹) .

Q. What safety protocols are essential for handling sodium antimony lactate in laboratory settings?

- Hazard Mitigation : Classified under UN1550 (toxic solid), requiring PPE (gloves, lab coat, goggles) and fume hood use .

- Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- Exposure Response : For skin contact, wash with 10% sodium thiosulfate to reduce Sb toxicity .

Advanced Research Questions

Q. How can researchers optimize sodium antimony lactate synthesis to minimize arsenic contamination from antimony ores?

- Selective Leaching : Use pH-controlled sodium sulfide leaching (pH 10–11) to preferentially dissolve Sb over As, followed by H₂O₂ oxidation to precipitate arsenic as FeAsO₄ .

- Ion-Exchange Chromatography : Post-leaching, employ chelating resins (e.g., Dowex M4195) to adsorb residual As³⁺ ions .

- Process Monitoring : Real-time ICP-OES to track As/Sb ratios during synthesis .

Q. How should contradictory data on sodium antimony lactate’s catalytic activity be resolved?

Conflicting reports on catalytic efficiency (e.g., in polyester transesterification) may arise from variations in:

- Sb Oxidation State : Use X-ray Photoelectron Spectroscopy (XPS) to verify Sb³⁺ vs. Sb⁵⁺ dominance, which affects reactivity .

- Ligand Coordination : Compare NMR data across studies to identify inconsistencies in lactate binding modes .

- Reaction Conditions : Replicate experiments under standardized temperatures (e.g., 60–80°C) and catalyst loadings (1–5 wt%) .

Q. What methodologies are effective for studying sodium antimony lactate’s interaction with biological systems?

- Lactate Dehydrogenase (LDH) Assays : Quantify lactate release in cell cultures to assess metabolic interference .

- Cytotoxicity Screening : Use MTT assays on human fibroblast lines (e.g., NIH/3T3) with graded Sb concentrations (0.1–10 mM) .

- Speciation Analysis : Employ capillary electrophoresis to differentiate free Sb³⁺ from lactate-bound complexes in physiological buffers .

Q. How can computational modeling enhance the design of sodium antimony lactate-based catalysts?

- Density Functional Theory (DFT) : Simulate Sb-lactate coordination geometries to predict catalytic active sites .

- Molecular Dynamics (MD) : Model interactions with polymer matrices (e.g., polylactic acid) to optimize compatibility in transesterification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。